REACTION_SMILES
|
[CH3:23][C:24]#[N:25].[Cl-:1].[Na+:17].[Na+:18].[O-:19][C:20](=[O:21])[O-:22].[OH:11][n:12]1[n:13][cH:14][cH:15][cH:16]1.[P:2](=[S:3])([O:4][CH2:5][CH3:6])([O:7][CH2:8][CH3:9])[O-:10]>>[P:2](=[S:3])([O:4][CH2:5][CH3:6])([O:7][CH2:8][CH3:9])[O:10][n:12]1[n:13][cH:14][cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
On1cccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOP([O-])(=S)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCOP(=S)(OCC)On1cccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |